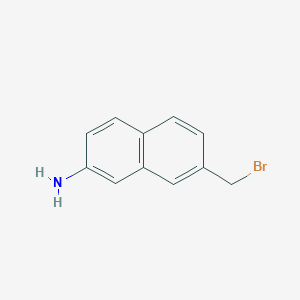

7-(Bromomethyl)naphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

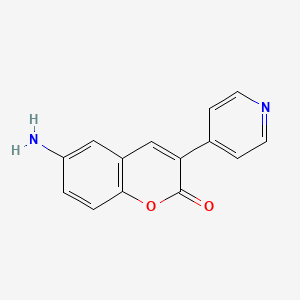

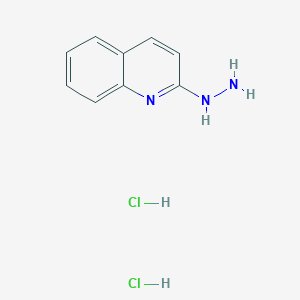

7-(ブロモメチル)ナフタレン-2-アミンは、分子式C11H10BrNの有機化合物です。ナフタレンの誘導体であり、ナフタレン環の7位にブロモメチル基、2位にアミノ基が結合しています。

準備方法

合成経路と反応条件

7-(ブロモメチル)ナフタレン-2-アミンの合成は、通常、7-メチルナフタレン-2-アミンの臭素化によって行われます。 一般的な方法の1つは、四塩化炭素(CCl4)中で還流温度で、ベンゾイルパーオキサイドなどのラジカル開始剤の存在下で、N-ブロモスクシンイミド(NBS)を使用することです 。この反応は、NBSから生成された臭素ラジカルがメチル基から水素原子を引き抜き、ベンジルラジカルを生成することにより、ラジカル機構で進行します。このラジカルは次に臭素分子と反応してブロモメチル基を生成します。

工業的生産方法

7-(ブロモメチル)ナフタレン-2-アミンの工業的生産方法は、実験室合成に似ていますが、より大量に生産するために規模が拡大されています。連続フローリアクターの使用と反応条件の最適化により、プロセスの効率と収率を高めることができます。 さらに、環境への影響を最小限に抑えるために、環境に優しい溶媒や触媒の使用などのグリーンケミストリーアプローチが検討されています .

化学反応の分析

反応の種類

7-(ブロモメチル)ナフタレン-2-アミンは、次のようなさまざまな化学反応を起こします。

求核置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換されます。

酸化反応: アミノ基は、ニトロソまたはニトロ誘導体に変換するために酸化されます。

還元反応: ブロモメチル基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してメチル基に還元されます。

一般的な試薬と条件

求核置換反応: アゾ化ナトリウム(NaN3)またはチオラートカリウム(KSR)などの試薬を、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で使用することが一般的です。

酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を酸性条件で使用します。

還元反応: LiAlH4または水素化ホウ素ナトリウム(NaBH4)などの還元剤を無水エーテルまたはテトラヒドロフラン(THF)中で使用します。

生成される主な生成物

求核置換反応: 7-(アジドメチル)ナフタレン-2-アミンまたは7-(チオメチル)ナフタレン-2-アミンなどの生成物。

酸化反応: 7-(ブロモメチル)ナフタレン-2-ニトロソアミンまたは7-(ブロモメチル)ナフタレン-2-ニトロアミンなどの生成物。

還元反応: 7-メチルナフタレン-2-アミン。

科学的研究の応用

7-(ブロモメチル)ナフタレン-2-アミンは、科学研究においていくつかの用途があります。

有機合成: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

医薬品化学: 特に、がんと微生物感染を標的とする医薬品化合物の開発に使用されています.

材料科学: 特定の電子特性を持つポリマーやその他の材料の合成に使用されます。

作用機序

7-(ブロモメチル)ナフタレン-2-アミンの作用機序は、生物学的巨大分子との相互作用を伴います。 ブロモメチル基は、タンパク質やDNA上の求核性部位と共有結合を形成することができ、架橋と生物学的機能の阻害を引き起こします 。この特性は、化合物が癌細胞でDNA損傷とアポトーシスを誘導できるため、特に抗癌剤の開発に役立ちます。

類似の化合物との比較

類似の化合物

- 7-(クロロメチル)ナフタレン-2-アミン

- 7-(ヨードメチル)ナフタレン-2-アミン

- 2-(ブロモメチル)ナフタレン

独自性

7-(ブロモメチル)ナフタレン-2-アミンは、その類似体と比較して、反応性と安定性のユニークな組み合わせを持っています。 臭素原子は、求核置換反応に適した脱離基を提供し、一方、ナフタレン環は、DNAとインターカレーションできる剛性で平面的な構造を提供します 。これは、DNA標的薬の設計において、医薬品化学で特に役立ちます。

類似化合物との比較

Similar Compounds

- 7-(Chloromethyl)naphthalen-2-amine

- 7-(Iodomethyl)naphthalen-2-amine

- 2-(Bromomethyl)naphthalene

Uniqueness

Compared to its analogs, 7-(Bromomethyl)naphthalen-2-amine has a unique combination of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the naphthalene ring offers a rigid and planar structure that can intercalate with DNA . This makes it particularly useful in medicinal chemistry for the design of DNA-targeting drugs.

特性

分子式 |

C11H10BrN |

|---|---|

分子量 |

236.11 g/mol |

IUPAC名 |

7-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7,13H2 |

InChIキー |

UPSGZXGZEYIQPX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)

![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)